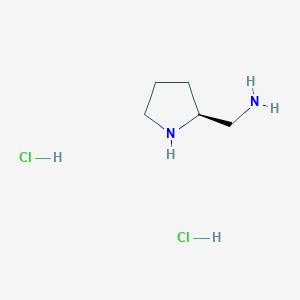![molecular formula C8H13NO2 B172675 Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate CAS No. 119102-22-6](/img/structure/B172675.png)
Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate
Übersicht
Beschreibung
Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate is a bicyclic compound with the molecular formula C8H13NO2 . This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is also known as 1-azabicyclo[2.2.1]heptane-4-carboxylic acid, methyl ester .
Vorbereitungsmethoden
The synthesis of Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate can be achieved through various synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Industrial production methods typically involve similar catalytic processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex bicyclic and polycyclic compounds.
Biology: Its unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atom within its bicyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This binding can lead to changes in cellular processes and biochemical pathways, making it a useful compound in both research and therapeutic contexts .
Vergleich Mit ähnlichen Verbindungen
Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate can be compared with other similar compounds, such as:
1-azabicyclo[2.2.1]heptane-4-carboxylic acid: This compound lacks the methyl ester group but shares the same bicyclic structure.
2-azabicyclo[2.2.1]heptane derivatives: These compounds have variations in the position of the nitrogen atom and other substituents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methyl ester group, which can influence its reactivity and binding properties .
Eigenschaften
IUPAC Name |
methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-7(10)8-2-4-9(6-8)5-3-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXCMSNCBQRPFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCN(C1)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1R,5R)-2-acetyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B172608.png)





![diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B172624.png)

